molecular formula C16H17N3O4S B2622356 N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 923220-71-7

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2622356
CAS No.: 923220-71-7
M. Wt: 347.39
InChI Key: JPSXCMLCASTMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Biological Activity

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
  • Substitution Reactions : The furan and methylsulfonyl groups are introduced via electrophilic substitution reactions using appropriate halogenated precursors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, it demonstrated:

  • Inhibition of Cell Proliferation : The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-70.08
A5490.07

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to stabilize human red blood cell membranes, suggesting potential in treating inflammatory conditions .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2019 screened various compounds for their anticancer properties using multicellular spheroids as models. This compound was identified as one of the promising candidates with notable cytotoxic effects .
  • In Vivo Studies : In vivo studies have shown that this compound can significantly reduce tumor size in xenograft models, supporting its potential for therapeutic applications .

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-5-12(6-8-13)14-10-15(16-4-3-9-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXCMLCASTMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.